![molecular formula C16H21BrN2O3 B112859 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine CAS No. 628326-05-6](/img/structure/B112859.png)
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
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Overview
Description
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the CAS Number: 628326-05-6. Its molecular formula is C16H21BrN2O3 and it has a molecular weight of 369.26 . The IUPAC name for this compound is tert-butyl 4- (4-bromo-2-formylphenyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is 1S/C16H21BrN2O3/c1-16 (2,3)22-15 (21)19-8-6-18 (7-9-19)14-5-4-13 (17)10-12 (14)11-20/h4-5,10-11H,6-9H2,1-3H3 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Piperazine derivatives are the third most common nitrogen heterocycles in drug discovery due to their presence in several blockbuster drugs . The compound’s structure allows for C–H functionalization, which is a versatile tool for creating new chemical entities with potential therapeutic effects. Its use in medicinal chemistry is pivotal for developing drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.
Synthesis of Piperazine-Based Compounds
The bromo and formyl groups present in 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine make it an ideal candidate for cross-coupling reactions, which are essential for constructing complex organic molecules. This compound serves as a precursor for synthesizing a wide range of piperazine-based ligands and pharmaceuticals, where the bromo group can undergo palladium-catalyzed coupling reactions .
Photoredox Chemistry
The compound’s structure is suitable for photoredox reactions, where light energy is harnessed to promote chemical reactions. This application is significant in green chemistry, as it offers a sustainable alternative to traditional reaction conditions, reducing the need for harsh reagents or extreme temperatures .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYWWRCIVQVAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462840 |
Source
|
Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
CAS RN |
628326-05-6 |
Source
|
Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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